Cas no 6832-96-8 (Butanamide, 2-ethyl-N-phenyl-)

Butanamide, 2-ethyl-N-phenyl- structure
Butanamide, 2-ethyl-N-phenyl- structure
Product Name:Butanamide, 2-ethyl-N-phenyl-
CAS No:6832-96-8
MF:C12H17NO
MW:191.269483327866
CID:393367
PubChem ID:3604986
Update Time:2025-04-19

Butanamide, 2-ethyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Butanamide, 2-ethyl-N-phenyl-
    • 2-ethyl-N-phenylbutanamide
    • diethylacetanilide
    • DTXSID10394088
    • AKOS003862335
    • SCHEMBL4681925
    • 6832-96-8
    • Inchi: 1S/C12H17NO/c1-3-10(4-2)12(14)13-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,13,14)
    • InChI Key: OYFIDALWMSGYLQ-UHFFFAOYSA-N
    • SMILES: O=C(C(CC)CC)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 191.13111
  • Monoisotopic Mass: 191.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
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